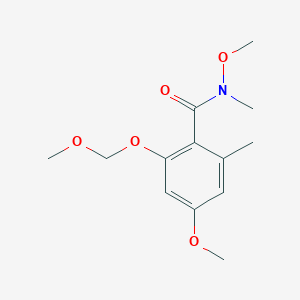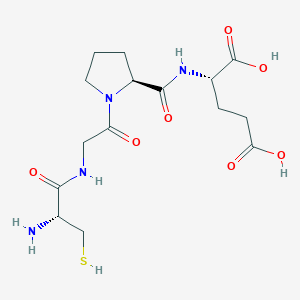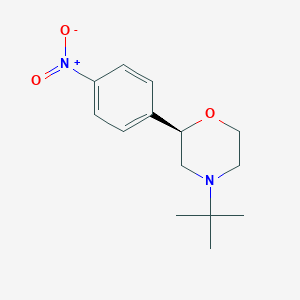
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a morpholine ring substituted with a tert-butyl group and a nitrophenyl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine derivatives. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
Reduction: 4-tert-Butyl-2-(4-aminophenyl)morpholine.
Oxidation: 4-tert-Butyl-2-(4-nitrophenyl)morpholine N-oxide.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is employed in the development of corrosion inhibitors and rubber accelerators.
Mecanismo De Acción
The mechanism of action of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the tert-butyl group, resulting in different physicochemical properties.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring, leading to increased lipophilicity.
2-(4-Nitrophenyl)pyrrolidine: Features a pyrrolidine ring instead of a morpholine ring, affecting its binding affinity and biological activity.
Uniqueness
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities.
Propiedades
Número CAS |
920802-58-0 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2R)-4-tert-butyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-9-19-13(10-15)11-4-6-12(7-5-11)16(17)18/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Clave InChI |
XGRWJOXQAYLPNA-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


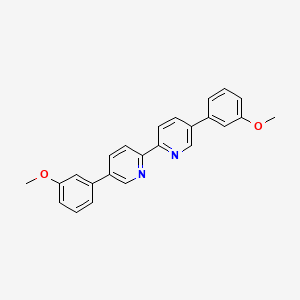
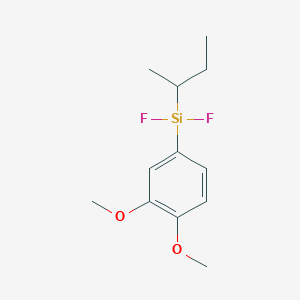


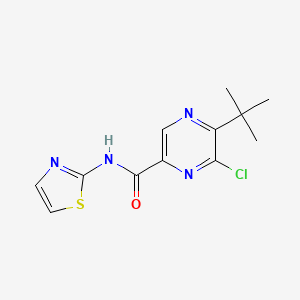
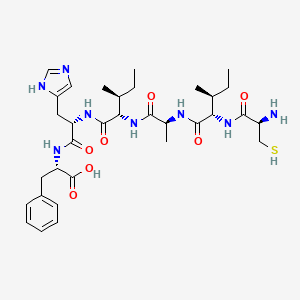
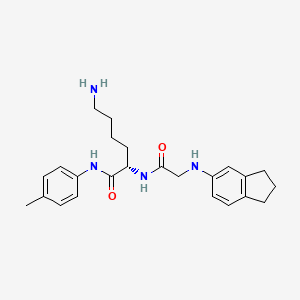

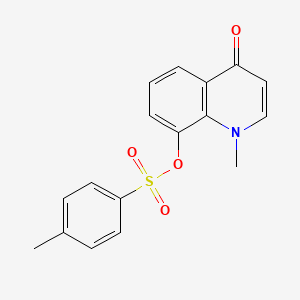
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
